formyl-methionyl-hPTH (1-84)
Description
Properties
CAS No. |
119144-76-2 |
|---|---|
Molecular Formula |
C17H16N2O2 |
Synonyms |
formyl-methionyl-hPTH (1-84) |
Origin of Product |
United States |
Synthetic and Recombinant Production Methodologies for Formyl Methionyl Hpth 1 84
Recombinant Expression Systems for hPTH Analogs
Recombinant DNA technology, particularly using Escherichia coli as a host, is a primary method for producing hPTH analogs. This approach allows for high-yield production but requires careful consideration of expression systems, protein folding, and post-translational modifications inherent to the bacterial host, such as N-terminal formylation.
Escherichia coli Expression Systems and Plasmid Constructs
The expression of recombinant hPTH in E. coli involves introducing a synthetic gene encoding the hormone into a suitable bacterial strain via a plasmid vector. Various E. coli strains have been successfully utilized, including JM109 for genetic manipulation and strains like M25, BL21(DE3), and DH5α for protein expression. nih.govresearchgate.netrowan.edumazums.ac.ir The choice of strain and plasmid is critical for maximizing protein yield.
Expression plasmids are engineered to contain the hPTH gene under the control of a strong, inducible promoter, such as the lac or tac promoter, which allows for high-level protein production upon induction with isopropyl β-D-1-thiogalactopyranoside (IPTG). rowan.edunih.govnih.gov Commonly used plasmid backbones for hPTH expression include pET series vectors (e.g., pET32a(+)), pUC vectors (e.g., pUC8), and pBR322-based plasmids. nih.govresearchgate.netnih.govresearchgate.net For instance, a synthetic gene for hPTH(1-84) was ligated into the pET32a(+) vector for expression in E. coli BL21(DE3). researchgate.netrowan.edu Another study utilized a pUC8 plasmid to express an hPTH(1-34) analog. nih.gov The design of the synthetic gene itself can also be optimized, for example, by using adenine-rich degenerate codons in the N-terminal region, which has been shown to improve the yield and selective production of the intact hormone. canada.ca
Table 1: Examples of E. coli Strains and Plasmids in hPTH Production
| E. coli Strain | Plasmid System | Promoter | Target Product | Reference |
|---|---|---|---|---|
| BL21(DE3) | pET32a(+)-PTH84 | T7 | His6-thioredoxin-hPTH(1-84) | researchgate.netrowan.edu |
| M25 (W3110 OmpTJ) | pBR322-based | lac | β-galactosidase-hPTH(1-34) | asm.org |
| Not Specified | pKK223-3 | tac | Met-Gly-hPTH(1-84) | nih.gov |
| JM103 | pUC8 | lac | Intact PTH and PTH-(8-84) | canada.ca |
| Rosetta-gami | pET32a | T7 | Trx-His-hPTH(1-34) | mazums.ac.ir |
Fusion Protein Strategies for Recombinant Production
A significant challenge in producing small peptides like hPTH in E. coli is their susceptibility to degradation by intracellular proteases. nih.gov To overcome this, hPTH is often expressed as a fusion protein, where it is linked to a larger, more stable partner protein. This strategy not only protects the target peptide but can also enhance its expression, improve solubility, and simplify purification. rowan.eduajmb.org
Common fusion partners include:
Thioredoxin (Trx): This highly soluble protein has been shown to increase the yield of soluble recombinant hPTH. researchgate.netmazums.ac.irajmb.org In one approach, a His6-thioredoxin-hPTH(1-84) fusion protein was expressed, allowing for easy purification via immobilized metal affinity chromatography (IMAC). researchgate.net
Glutathione (B108866) S-transferase (GST): The GST tag allows for purification using glutathione affinity chromatography. genscript.com
β-galactosidase: Truncated forms of β-galactosidase have been used to produce hPTH(1-34) as insoluble inclusion bodies, which protects the product from proteolysis and allows for simple initial recovery by centrifugation. nih.govasm.org
Maltose-binding protein (MBP) and N-utilizing substance A (NusA): These are other large, soluble proteins used as fusion partners. nih.gov
After purification, the fusion partner must be cleaved off to release the target hPTH. This is achieved by engineering a specific protease cleavage site (e.g., for enterokinase or Factor Xa) into the linker region between the fusion partner and the hormone. researchgate.netajmb.org For example, an enterokinase site (Asp-Asp-Asp-Asp-Lys) was inserted at the N-terminus of hPTH to allow for its specific release from the fusion protein. ajmb.org
Considerations for N-Terminal Formylation in Recombinant Expression
In bacteria, protein synthesis is initiated with a formyl-methionine (fMet) residue. nih.govresearchgate.netmicrobialcell.com This N-terminal formyl group is typically removed co-translationally by an enzyme called peptide deformylase (PDF). researchgate.net Following deformylation, the initial methionine may also be excised by methionine aminopeptidase (B13392206) (MAP). However, when proteins are overexpressed in recombinant systems, these processing enzymes can become saturated, leading to the production of proteins that retain the N-terminal formyl-methionine. nih.gov
Studies on recombinant hPTH expressed in E. coli have identified formyl-methionyl-hPTH (1-84) as one of the products isolated from cell lysates, alongside the correctly processed hPTH(1-84) and other fragments. nih.govresearchgate.net In one case, the majority of an expressed Met-Gly-hPTH variant was found to be N-terminally blocked, suggesting the presence of the formyl group. nih.gov This incomplete processing highlights that the production of formyl-methionyl-hPTH (1-84) is a natural consequence of high-level expression in E. coli.
For research purposes where a formylated protein is desired, its retention can be intentionally promoted. The addition of actinonin, a specific inhibitor of peptide deformylase, to the culture medium at the time of protein expression induction results in the accumulation of the N-formylated protein. nih.govresearchgate.net This technique provides a method for producing homogenous populations of N-formylated recombinant proteins for further study.
Peptide Synthesis Approaches for Formyl-Methionyl Peptides
While recombinant expression is a common route to formyl-methionyl-hPTH (1-84), chemical peptide synthesis offers a highly controlled, alternative approach that avoids biological contaminants.
Solid-Phase Peptide Synthesis (SPPS) Techniques for Formylation
Solid-Phase Peptide Synthesis (SPPS) is a cornerstone of chemical peptide production. To produce an N-terminally formylated peptide, a pre-formylated amino acid building block, N-formyl-methionine (Fmoc-Met(O)-OH with N-terminal formylation), can be incorporated during the synthesis cycle. In this method, the formylated methionine is added as the final amino acid in the sequence. The synthesis proceeds from the C-terminus to the N-terminus on a solid resin support, and in the final coupling step, the N-formyl-methionine is added to the N-terminus of the growing peptide chain. This ensures the specific and complete formylation of the final product.
Post-Synthesis Formylation Strategies
Alternatively, a peptide can be fully synthesized and then formylated in a subsequent step. After the complete hPTH (1-84) peptide is assembled via SPPS and cleaved from the resin, its free N-terminal amino group can be chemically modified. A common method for post-synthesis formylation involves treating the purified peptide with a formylating agent, such as the mixed anhydride (B1165640) of formic acid and acetic acid. This reaction specifically targets the N-terminal alpha-amino group, leading to the desired formyl-methionyl-hPTH (1-84). Careful control of reaction conditions is necessary to avoid side reactions with other nucleophilic side chains in the peptide.
Purification and Isolation Techniques
Purification of formyl-methionyl-hPTH (1-84) from a complex mixture of cellular components and other PTH-related variants is a multi-step process. This typically involves a series of chromatographic separations designed to isolate the desired formylated protein with high purity.
A combination of chromatographic techniques is essential for the successful purification of formyl-methionyl-hPTH (1-84). These methods exploit different physicochemical properties of the protein to achieve separation.
High-Performance Liquid Chromatography (HPLC): HPLC, particularly reversed-phase HPLC (RP-HPLC), is a powerful tool for purifying and analyzing hPTH variants. nih.govnih.gov It separates molecules based on their hydrophobicity. In the context of formyl-methionyl-hPTH (1-84), RP-HPLC can effectively separate it from non-formylated hPTH (1-84) and other truncated or modified forms. nih.govresearchgate.net Studies have shown that RP-HPLC analysis of recombinant hPTH can yield a high degree of similarity in retention times between the produced and standard hPTH, indicating structural congruence. sciedu.caresearchgate.netsciedupress.com Ion-pairing RP-HPLC has also been developed to enhance the separation of impurities in synthetic hPTH preparations. nih.gov
Immobilized Metal Affinity Chromatography (IMAC): This technique is often used in the purification of recombinant proteins that are expressed with a polyhistidine-tag (His-tag). The His-tag has a strong affinity for immobilized metal ions (like nickel or cobalt) on a chromatography resin, allowing for the selective capture of the tagged protein. ajmb.org
Size-Exclusion Chromatography (SEC): Also known as gel filtration, SEC separates molecules based on their size and shape. nih.gov It is often used as a final polishing step to remove any remaining aggregates or smaller impurities from the purified formyl-methionyl-hPTH (1-84) preparation. ajmb.orgnih.gov
Table 1: Overview of Chromatographic Methods in Formyl-Methionyl-hPTH (1-84) Purification
| Chromatographic Method | Principle of Separation | Application in hPTH Purification |
|---|---|---|
| High-Performance Liquid Chromatography (HPLC) | Separates based on hydrophobicity (RP-HPLC) or charge (Ion-Pairing HPLC). | High-resolution separation of formylated, non-formylated, and other hPTH variants. nih.govnih.govresearchgate.net |
| Immobilized Metal Affinity Chromatography (IMAC) | Based on the affinity of a polyhistidine-tag to immobilized metal ions. | Primary capture step for His-tagged recombinant hPTH. ajmb.org |
| Ion-Exchange Chromatography (IEC) | Separates based on net charge. | Purification from other charged impurities and separation of different hPTH forms. sciedu.caresearchgate.netajmb.org |
| Size-Exclusion Chromatography (SEC) | Separates based on molecular size and shape. | Removal of aggregates and other size-based impurities. ajmb.orgnih.gov |
The primary challenge in producing recombinant hPTH (1-84) in E. coli is the presence of the N-terminal formyl-methionine, a feature of bacterial protein synthesis. nih.gov This formylated variant often needs to be separated from the non-formylated, and potentially more bioactive, form. Additionally, other variants such as truncated forms (e.g., hPTH-(8-84)) or oxidized forms can be present. nih.govresearchgate.net
Isolating formyl-methionyl-hPTH (1-84) requires high-resolution techniques. High-performance liquid chromatography (HPLC) has proven effective in separating formyl-methionyl-hPTH-(1-84) from both hPTH-(1-84) and hPTH-(8-84). nih.govresearchgate.net The addition of the formyl group to the N-terminal methionine alters the protein's properties sufficiently to allow for chromatographic separation. nih.gov Specifically, N-terminal formylation changes the amine group to an amide, which can affect the protein's interaction with the stationary phase in chromatography, leading to a shift in retention time. nih.gov
Furthermore, mixed-mode chromatography, which combines multiple types of interactions (e.g., ion-exchange and hydrophobic), can offer enhanced selectivity for separating formylated and non-formylated protein species. biopharminternational.com Optimizing parameters such as column length, load, and gradient steepness in these chromatographic steps is crucial for achieving a successful separation. biopharminternational.com
Analytical Characterization Methods for Formyl-Methionyl-hPTH (1-84)
Once purified, it is imperative to confirm the identity, purity, and structural integrity of formyl-methionyl-hPTH (1-84). A suite of analytical techniques is employed for this purpose.
These are fundamental techniques for verifying the primary structure of the purified protein.
Amino Acid Analysis: This method determines the amino acid composition of the protein. nih.govresearchgate.netnih.gov It involves hydrolyzing the protein into its constituent amino acids and then quantifying each amino acid. researchgate.net This analysis confirms that the purified protein has the expected amino acid composition of hPTH (1-84).
N-Terminal Sequencing: This technique, often performed using Edman degradation, sequentially removes and identifies amino acids from the N-terminus of the protein. nih.govresearchgate.netnih.gov For formyl-methionyl-hPTH (1-84), N-terminal sequencing is crucial to confirm the presence of the N-terminal formyl-methionine. nih.gov In some cases, the N-terminus may be blocked, suggesting the presence of the N-formyl-methionine. nih.gov
Mass spectrometry (MS) is an indispensable tool for accurately determining the molecular weight of the purified protein. ajmb.orgibl-america.com Techniques like MALDI-TOF (Matrix-Assisted Laser Desorption/Ionization Time-of-Flight) and LC-MS (Liquid Chromatography-Mass Spectrometry) are commonly used. nih.govusbio.netplos.org
The expected molecular weight of hPTH (1-84) is approximately 9.4 kDa. cusabio.comraybiotech.com The addition of a formyl-methionyl group will result in a corresponding increase in the molecular weight. Mass spectrometry can detect this mass shift, confirming the presence of the formylation. nih.gov High-resolution mass spectrometry can also be used to identify and quantify different PTH fragments and post-translational modifications, including oxidation. plos.orgnih.govuliege.be
These methods provide insights into the secondary and tertiary structure of the purified protein, ensuring it has folded correctly.
Circular Dichroism (CD) Spectroscopy: CD spectroscopy is a sensitive technique for assessing the secondary structure content of proteins. nih.govacs.orgresearchgate.netnih.gov It can determine the percentage of alpha-helix, beta-sheet, and random coil in the protein's structure. researchgate.net For hPTH, CD spectra can show changes in helicity in the presence of different solvents or upon interaction with lipids, providing information about its conformational flexibility. researchgate.netnih.govresearchgate.net
Table 2: Summary of Analytical Characterization Methods for Formyl-Methionyl-hPTH (1-84)
| Analytical Method | Information Provided | Relevance to Formyl-Methionyl-hPTH (1-84) |
|---|---|---|
| Amino Acid Analysis | Confirms the overall amino acid composition. nih.govresearchgate.netnih.gov | Verifies that the purified protein has the correct composition for hPTH (1-84). |
| N-Terminal Sequencing | Identifies the sequence of amino acids from the N-terminus. nih.govresearchgate.netnih.gov | Confirms the presence of the N-terminal formyl-methionine. nih.gov |
| Mass Spectrometry (MS) | Provides accurate molecular weight determination. ajmb.orgibl-america.com | Confirms the expected molecular weight, including the mass addition from the formyl-methionyl group. nih.gov |
| Nuclear Magnetic Resonance (NMR) | Determines the 3D structure in solution. acs.orgnih.gov | Provides detailed structural information on the folded state of the hormone. nih.govrcsb.org |
| Circular Dichroism (CD) | Assesses the secondary structure content (e.g., alpha-helix, beta-sheet). nih.govacs.orgresearchgate.netnih.gov | Confirms the overall folding and conformational integrity of the purified protein. researchgate.net |
Compound Names Mentioned in the Article
Formyl-methionyl-hPTH (1-84)
hPTH (1-84)
hPTH-(8-84)
DEAE-Sepharose
SP-Sepharose
Nickel
Cobalt
Molecular Mechanisms of Action and Receptor Interaction of Formyl Methionyl Hpth 1 84
Binding Kinetics and Affinity to Parathyroid Hormone Receptors (PTHRs)
The interaction of formyl-methionyl-hPTH (1-84) with its receptors is a critical determinant of its biological activity. This interaction is characterized by its binding kinetics and affinity, which can be influenced by the N-terminal modification.
PTHR1 and PTHR2 Interaction Profiles
Human parathyroid hormone (1-84) and its analogues primarily exert their effects through the parathyroid hormone 1 receptor (PTH1R), a class B G protein-coupled receptor (GPCR). PTH1R is highly expressed in bone and kidney and binds both PTH and parathyroid hormone-related protein (PTHrP). The interaction is believed to follow a "two-domain" model, where the C-terminal portion of the ligand binds to the N-terminal extracellular domain (ECD) of the receptor, and the N-terminal region of the ligand interacts with the transmembrane domain (TMD), leading to receptor activation. The N-terminal residues of PTH are crucial for activating the receptor and initiating signal transduction.
While PTH1R is the principal receptor, a second receptor, PTH2R, has been identified. PTH2R shows a higher affinity for PTH than for PTHrP. The interaction profile of formyl-methionyl-hPTH (1-84) is expected to predominantly involve PTH1R, mediating the canonical effects of PTH on mineral ion homeostasis.
Quantification of Binding Affinity (e.g., Kd measurements)
The binding affinity of a ligand for its receptor is quantified by the dissociation constant (Kd), with a lower Kd value indicating a higher affinity. Studies on various forms of hPTH (1-84) have revealed a range of binding affinities. For instance, recombinant hPTH (1-84) has been shown to have an apparent Kd of 9.5 nM, while chemically synthesized hPTH (1-84) exhibits a reduced binding affinity with an apparent Kd of 18 nM. nih.gov
For the specific compound of interest, formyl-methionyl-hPTH (1-84), a study has reported a binding affinity with a Kd of 333 nM. researchgate.net This value suggests a significantly lower binding affinity compared to other forms of recombinant or synthetic hPTH (1-84).
Binding Affinity (Kd) of hPTH (1-84) Variants to PTHR1
| Compound | Apparent Kd (nM) | Source |
|---|---|---|
| Formyl-Methionyl-hPTH (1-84) | 333 | researchgate.net |
| Recombinant hPTH (1-84) | 9.5 | nih.gov |
| Chemically Synthesized hPTH (1-84) | 18 | nih.gov |
| [Gln26]hPTH (1-84) (QPTH) | 23 | nih.gov |
Influence of N-Formylation on Receptor Recognition and Binding Stability
The N-terminal formylation of methionyl-hPTH (1-84) appears to have a notable impact on its interaction with parathyroid hormone receptors. The considerably higher Kd value of 333 nM for formyl-methionyl-hPTH (1-84) compared to the low nanomolar range for other hPTH (1-84) forms indicates that the N-terminal formyl-methionine group likely hinders optimal receptor recognition and reduces binding stability. nih.govresearchgate.net
The N-terminus of PTH is critical for receptor activation. nih.gov The presence of the formyl group may introduce steric hindrance or alter the conformational flexibility of the N-terminal domain, thereby impeding its proper docking into the transmembrane pocket of the PTH1R. This is further supported by findings on a formylmethionyl derivative of human proparathyroid hormone (fMet-hProPTH), which displayed only 10% of the in vitro activity of hPTH-(1-84), suggesting that N-terminal extensions and modifications can significantly reduce biological potency.
Intracellular Signaling Pathway Activation
Upon binding to its receptor, formyl-methionyl-hPTH (1-84) is expected to activate intracellular signaling pathways similar to those stimulated by the native hormone, albeit with potentially different efficacy due to its altered binding affinity. PTH1R is known to couple to multiple G proteins, leading to the activation of at least two major signaling cascades.
Adenylate Cyclase (cAMP) Pathway Stimulation
The most well-characterized signaling pathway activated by PTH1R is the Gs/adenylate cyclase (AC)/cyclic AMP (cAMP) pathway. nih.gov Binding of PTH to PTH1R activates the stimulatory G protein (Gs), which in turn stimulates adenylate cyclase to convert ATP into cAMP. nih.gov cAMP then acts as a second messenger, activating Protein Kinase A (PKA), which phosphorylates various downstream targets to elicit a cellular response.
Studies have consistently shown that hPTH (1-84) stimulates cAMP production. nih.govnih.gov For instance, recombinant hPTH forms have demonstrated a potent ability to stimulate cellular cAMP production with an EC50 of 1.5 nM. nih.gov Given that formyl-methionyl-hPTH (1-84) binds to the PTH receptor, it is expected to stimulate the cAMP pathway. However, its reduced binding affinity suggests that it would likely be less potent in stimulating cAMP accumulation compared to the unmodified hormone.
cAMP Stimulation by hPTH (1-84) Variants
| Compound | EC50 for cAMP production (nM) | Source |
|---|---|---|
| Recombinant hPTH (1-84) forms | 1.5 | nih.gov |
| Chemically Synthesized hPTH (1-84) | 5.7 | nih.gov |
Phospholipase C (PLC) and Calcium Signaling Pathways
In addition to the cAMP pathway, PTH1R can also couple to the Gq/11 G protein, leading to the activation of the Phospholipase C (PLC) pathway. nih.gov Activated PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to receptors on the endoplasmic reticulum, causing the release of stored calcium into the cytoplasm, while DAG, along with the increased intracellular calcium, activates Protein Kinase C (PKC).
Both PTH (1-84) and the N-terminal fragment PTH (1-34) have been shown to have a similar capacity to stimulate the PTH1R, which can induce multiple signaling cascades including the Gq/11/phospholipase C (PLC)/calcium/protein kinase C (PKC) pathway. nih.gov Therefore, it is anticipated that formyl-methionyl-hPTH (1-84) would also be capable of activating the PLC and calcium signaling pathways. The efficiency of this activation would likely be correlated with its binding affinity for the PTH1R.
Role of G-Protein Coupling and β-Arrestin Recruitment
Activation of the parathyroid hormone 1 receptor (PTHR1), a member of the Class B G-protein coupled receptor (GPCR) family, by its ligands initiates a cascade of intracellular signaling events. The primary and most well-characterized pathway involves the coupling of the receptor to the heterotrimeric G-protein, Gs. Upon ligand binding, the receptor undergoes a conformational change that facilitates the exchange of GDP for GTP on the α-subunit of Gs (Gαs), leading to its activation and dissociation from the βγ-subunits. The activated Gαs then stimulates adenylyl cyclase, an enzyme that catalyzes the conversion of ATP to cyclic AMP (cAMP).
In addition to G-protein signaling, ligand-bound PTHR1 can also recruit scaffolding proteins called β-arrestins. nih.gov β-arrestins were initially known for their role in desensitizing GPCRs by sterically hindering their interaction with G-proteins and promoting receptor internalization. nih.gov However, it is now understood that β-arrestins can also act as independent signal transducers, initiating G-protein-independent signaling cascades. nih.govduke.edu The recruitment of β-arrestin is a key step in a separate wave of signaling that can have distinct downstream consequences from G-protein-mediated pathways. nih.govbiorxiv.org
For formyl-methionyl-hPTH (1-84), while specific studies detailing its G-protein coupling efficiency and β-arrestin recruitment profile are not extensively documented, its actions are mediated through these same fundamental mechanisms. The N-terminal formylation, however, significantly impacts its interaction with PTHR1. This alteration is expected to modify the conformational state the receptor adopts upon binding, which in turn would influence its ability to effectively couple to Gs and recruit β-arrestin. The observed lower biological potency of formyl-methionyl-hPTH (1-84) suggests a less efficient G-protein coupling compared to the native hormone, resulting in attenuated downstream signaling.
Modulation of Downstream Kinase Cascades (e.g., ERK1/2)
The signaling pathways initiated by PTHR1 activation extend beyond cAMP production to include the modulation of various downstream kinase cascades, such as the extracellular signal-regulated kinases 1 and 2 (ERK1/2). researchgate.net Activation of the ERK1/2 pathway by PTH receptor agonists can occur through two distinct, temporally regulated mechanisms. nih.gov The initial, rapid phase of ERK1/2 activation is typically G-protein-dependent, mediated through protein kinase A (PKA) or protein kinase C (PKC) depending on the cell type. nih.govnih.gov A second, more sustained phase of ERK1/2 activation can be mediated by β-arrestin, which acts as a scaffold to bring components of the MAPK cascade into proximity. nih.gov
Comparative Analysis of Signaling Potency with Native hPTH (1-84) and Other Analogs
Relative Biological Activity in In Vitro Bioassays (e.g., cell-based adenylate cyclase assays)
The biological activity of PTH analogs is commonly quantified using in vitro bioassays that measure a specific cellular response, such as the production of cAMP in cells expressing PTHR1. These assays provide a direct measure of the ligand's ability to activate the receptor and engage downstream signaling pathways.
Studies comparing formyl-methionyl-hPTH (1-84) to native, unmodified hPTH (1-84) have demonstrated a significant reduction in biological activity for the formylated version. In one key bioassay, formyl-methionyl-hPTH (1-84) was found to possess only 10% of the activity of the standard hPTH (1-84). researchgate.net This indicates a substantial decrease in its efficacy to stimulate the PTH receptor. In contrast, other recombinant forms of hPTH (1-84) have been shown to have a similar or even better potency for stimulating cellular cAMP production compared to chemically synthesized versions. nih.gov For instance, recombinant hPTH (1-84) showed an EC50 of 1.5 nM for cAMP production, while a chemically synthesized version had an EC50 of 5.7 nM. nih.gov Synthetic analogs designed for high potency, such as [Nle-8, Nle-18, Tyr-34]bPTH-(1-34) amide, have been shown to stimulate biological responses at concentrations as low as 10⁻⁹ M, similar to both native bPTH-(1-84) and synthetic bPTH-(1-34). nih.gov
| Compound | Relative Activity/Potency (Compared to Native hPTH (1-84)) | Assay Details (Example) |
|---|---|---|
| hPTH (1-84) | 100% (Reference Standard) | In vitro bioassay researchgate.net |
| Formyl-Methionyl-hPTH (1-84) | 10% | In vitro bioassay researchgate.net |
| Recombinant hPTH (1-84) | ~380% (vs. Chemically Synthesized) | cAMP production (EC50 1.5 nM) nih.gov |
| Chemically Synthesized hPTH (1-84) | Reference for Recombinant | cAMP production (EC50 5.7 nM) nih.gov |
Ligand-Based Conformational Selectivity in PTHR Activation
The concept of ligand-based conformational selectivity, or "biased agonism," posits that different ligands can stabilize distinct active conformations of a GPCR. researchgate.net This can, in turn, preferentially activate certain downstream signaling pathways over others. researchgate.netnih.gov For the PTH receptor, studies have suggested that different PTH and PTHrP ligands can induce unique receptor conformations, leading to varied biological outcomes. nih.gov For example, some ligands may favor a receptor state that leads to prolonged Gs activation and sustained cAMP signaling from endosomes, while others may promote a more transient signal at the cell surface. nih.gov
The N-terminal region of PTH is the primary determinant of receptor activation. The modification present in formyl-methionyl-hPTH (1-84)—the formyl group on the initial methionine—alters the structure of this critical activation domain. This chemical difference likely forces the ligand to bind to the PTHR1 in a manner distinct from the native hormone, thereby stabilizing a receptor conformation that is less efficient at initiating the signaling cascade. This suboptimal conformation would explain the reduced binding affinity and/or a lower efficacy in activating G-proteins, ultimately leading to the observed decrease in biological potency. nih.gov
Impact of N-Terminal Formylation on Relative Potency
The N-terminus of the PTH peptide is absolutely critical for the activation of the PTHR1. nih.gov Even minor modifications in this region can have profound effects on biological activity. The first few amino acids are essential for triggering the conformational change in the receptor that leads to G-protein coupling and subsequent signaling. For example, removal of just the first two amino acids can prevent the full activation of adenylate cyclase, even though the truncated peptide may still bind to the receptor. nih.gov
N-terminal formylation introduces a formyl group (-CHO) to the alpha-amino group of the N-terminal methionine residue of hPTH (1-84). This modification neutralizes the positive charge of the terminal amine and adds steric bulk. This change can interfere with key interactions between the ligand and the receptor's activation pocket. The consequence is a significant impairment of the molecule's ability to effectively activate the receptor, which is reflected in its dramatically lower biological potency. The 90% reduction in activity observed for formyl-methionyl-hPTH (1-84) directly highlights the critical importance of an unmodified N-terminus for robust PTHR1 activation and signaling. researchgate.net
Structural Biology and Conformational Dynamics of Formyl Methionyl Hpth 1 84
Determination of Solution and Solid-State Structures
The elucidation of peptide and protein structures is achieved through powerful analytical techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy for solution-state dynamics and X-ray crystallography for solid-state structures.
NMR spectroscopy provides detailed insights into the structure and flexibility of peptides in a solution environment, which can mimic physiological conditions. Studies on recombinant hPTH (1-84) using multidimensional NMR have revealed a complex and flexible conformation. nih.gov
In a solution containing trifluoroethanol to promote structure formation, recombinant hPTH (1-84) does not adopt a single, rigid globular structure but rather exists as an ensemble of stable conformations. nih.gov The N-terminal and C-terminal regions are joined by an unstructured mid-region, allowing considerable flexibility. nih.gov The key structural features identified are several helical domains. nih.gov
Key Helical Regions of Recombinant hPTH (1-84) in Solution
| Region | Residues | Description |
|---|---|---|
| N-terminus | 3-10, 17-27, 30-37 | Comprises three well-defined helices. |
| C-terminus | 57-62 | Contains a shorter, less-defined helix and a series of loose turns. |
Data sourced from multidimensional NMR spectroscopy studies of recombinant hPTH (1-84). nih.gov
For formyl-methionyl-hPTH (1-84), the addition of a formyl group to the N-terminal methionine neutralizes the positive charge of the alpha-amino group. This modification would primarily influence the local environment of the first helical domain (residues 3-10). The loss of this charge could subtly alter electrostatic interactions and hydrogen bonding patterns at the N-terminus, potentially affecting the stability and dynamics of this critical receptor-activating region.
To date, a high-resolution crystal structure of the full-length formyl-methionyl-hPTH (1-84) has not been reported. However, X-ray crystallography has been successfully applied to the biologically active N-terminal fragment, hPTH (1-34). semanticscholar.org
The crystal structure of hPTH (1-34) revealed a long, slightly bent helical conformation, which differs from the more flexible, multi-helical structure observed for the full-length hormone in solution. nih.govsemanticscholar.org This extended helical conformation is considered to be the likely bioactive state that the hormone adopts upon interacting with its receptor. semanticscholar.org The structure of hPTH (1-34) provides a crucial template for understanding the N-terminal region of the full-length 84-amino acid hormone. The formylation at the N-terminus would be located at the very beginning of this helical structure, a region critical for receptor activation.
Molecular Modeling and Computational Dynamics
Computational methods such as homology modeling and molecular dynamics (MD) simulations serve as powerful tools to predict protein structures, simulate their interactions with receptors, and explore their dynamic behavior over time.
Molecular models have been developed to understand the interaction between hPTH and the PTH type 1 receptor (PTH1R), a G-protein coupled receptor. semanticscholar.org These models are often based on the crystal structure of hPTH (1-34) and homology models of the receptor. semanticscholar.org
Docking simulations predict that the N-terminal region of PTH inserts into a binding pocket formed by the transmembrane helices of the PTH1R. semanticscholar.org The C-terminal portion of the (1-34) fragment interacts with the receptor's N-terminal extracellular domain. nih.gov
Key Predicted Interactions between hPTH (1-34) and PTH1R
| hPTH Residue(s) | PTH1R Region/Residue(s) | Interaction Type |
|---|---|---|
| Ser1 | Transmembrane Pocket | Receptor Activation |
| Met8 | Transmembrane Pocket | Orthosteric Binding |
| His14, Ser17 | Dimer Interface (in crystal) | Packing/H-bonding |
| Arg20, Lys27 | Extracellular Domain | Hydrophilic |
Data derived from molecular modeling and docking simulations of the hPTH(1-34)-PTH1R complex. semanticscholar.orgnih.gov
In modeling formyl-methionyl-hPTH (1-84), the primary alteration would be at the N-terminus. The formyl group adds steric bulk and, more importantly, removes the positive charge. This charge is thought to be crucial for steering the peptide into the receptor binding pocket and forming key electrostatic interactions. The absence of this charge in docking simulations would likely result in a lower predicted binding affinity and a different binding orientation, providing a molecular basis for the observed 90% reduction in biological activity of formyl-methionyl-hPTH (1-84). researchgate.net
MD simulations provide a computational microscope to observe the motion of atoms in a molecule over time, revealing flexibility and conformational transitions that are essential for biological function. nih.gov While extensive MD simulations specifically targeting formyl-methionyl-hPTH (1-84) are not widely published, the methodology is well-suited for such a problem.
Simulations of unmodified PTH peptides and their receptor complexes have been used to investigate the stability of helical domains and the process of ligand-receptor binding. nih.gov A simulation of formyl-methionyl-hPTH (1-84) could specifically address several key questions:
N-Terminal Flexibility: How does the neutralization of the N-terminal charge affect the conformational stability and flexibility of the first 10 residues?
Receptor Engagement: How does the formylation alter the dynamics of the initial encounter and subsequent binding of the hormone to the PTH1R?
By comparing simulations of the formylated and non-formylated hormone, MD can provide a dynamic picture of how this single modification alters the peptide's structural landscape and ultimately its function. nih.govnih.gov
Impact of N-Terminal Formylation on Overall Peptide Conformation and Flexibility
The N-terminal formylation of hPTH (1-84) is a direct consequence of its synthesis in bacterial expression systems, where protein synthesis is initiated with N-formylmethionine. researchgate.net This modification has a profound impact on the hormone's biological activity, reducing it to about 10% of that observed for the authentic hPTH (1-84). researchgate.net This functional deficit is rooted in the chemical and structural consequences of the formyl group's presence.
The primary chemical effect of formylation is the conversion of the positively charged N-terminal primary amine into a neutral amide. This has two major structural implications:
Loss of Electrostatic Interactions: The positive charge at the N-terminus of native PTH is critical for its interaction with the negatively charged binding pocket of the PTH1R. Loss of this charge weakens the electrostatic attraction and disrupts key interactions necessary for high-affinity binding and subsequent receptor activation.
Altered Local Conformation: The N-terminal region of PTH is known to be crucial for activating the receptor's signaling cascade. semanticscholar.org The formylation introduces a bulkier, uncharged group that can alter local hydrogen bonding networks and steric arrangements. This may shift the conformational equilibrium of the N-terminal helix, making it less likely to adopt the precise orientation required for effective receptor activation.
The methionine residue at position 8 has also been shown to be important for the structure and function of parathyroid hormone. nih.gov Oxidation of this residue can significantly reduce biological potency, suggesting the region is sensitive to modification. nih.govnih.gov The presence of the initiating formyl-methionine places a modification directly adjacent to this sensitive region, likely contributing to the observed functional impairment by altering its conformational properties and accessibility within the receptor binding site.
Structural Determinants of Receptor Binding and Activation
The interaction of formyl-methionyl-human Parathyroid Hormone (hPTH) (1-84) with its cognate receptor, the Parathyroid Hormone 1 Receptor (PTH1R), is a complex process governed by specific structural features of both the ligand and the receptor. Research has established a "two-domain" binding model, where distinct regions of the hormone are responsible for initial binding (affinity) and subsequent receptor activation (efficacy). This mechanism involves significant conformational changes in both the hormone and the receptor to facilitate signal transduction.
The binding process begins with the C-terminal portion of the PTH molecule's active region engaging with the large, N-terminal extracellular domain (ECD) of the PTH1R. This initial interaction tethers the hormone to the cell surface, increasing its local concentration and properly orienting it for the second step. Following this anchoring, the N-terminal domain of the hormone, which is critical for biological activity, inserts into the receptor's transmembrane (TMD) bundle, often referred to as the juxtamembrane or "J-domain." This insertion triggers a conformational cascade within the receptor, leading to the activation of intracellular G-proteins and the initiation of downstream signaling pathways.
While the N-terminal fragment PTH(1-34) is sufficient to bind and fully activate the PTH1R, the full-length formyl-methionyl-hPTH (1-84) engages the receptor through these same N-terminal determinants. nih.govpnas.org The N-terminal formyl-methionyl group is a feature resulting from its synthesis in bacterial expression systems. The extreme N-terminus of PTH is known to be critical for activation, and modifications in this region can significantly alter biological response. utoronto.ca For instance, oxidation of the methionine residue at position 8 is known to dramatically reduce biological activity, underscoring the structural sensitivity of this activation domain. mdpi.comimd-berlin.deresearchgate.net
Hormone-Receptor Interaction Domains
The interaction between formyl-methionyl-hPTH (1-84) and the PTH1R can be dissected by examining the key domains of the hormone and their corresponding receptor binding sites.
| Hormone Domain | Residues (Approx.) | Primary Function | Receptor Interaction Site | Description |
| Activation Domain | 1-14 | Receptor Activation (Efficacy) | Transmembrane Domain (TMD) / J-Domain | This N-terminal region is essential for initiating the signal. After the hormone is anchored, this domain docks into a pocket formed by the extracellular loops and transmembrane helices of the receptor, inducing the conformational change required for G-protein coupling. |
| Binding Domain | 15-34 | Receptor Binding (Affinity) | N-terminal Extracellular Domain (ECD) | This helical mid-region of the active fragment binds to a hydrophobic groove on the PTH1R's ECD. This interaction is the primary determinant of binding affinity and is responsible for capturing the hormone at the cell surface. |
| C-terminal Region | 35-84 | Modulatory / Other Functions | PTH1R interaction not fully defined; may interact with other receptors. | While the (1-34) sequence contains all the elements for PTH1R activation, the remainder of the full-length hormone may influence ligand stability, clearance, or interact with other, distinct C-terminal PTH receptors. |
Key Amino Acid Residues and Conformational States
Specific amino acid residues within both the hormone and the receptor are critical for the binding and activation process. The PTH1R, like other G protein-coupled receptors (GPCRs), exists in multiple conformational states. The two most well-characterized are the inactive, G-protein-uncoupled state (R⁰) and the active, G-protein-coupled state (RG). The binding of an agonist like formyl-methionyl-hPTH (1-84) stabilizes the active RG conformation, promoting a prolonged signaling response. nih.gov
The table below details key residues in hPTH that are crucial for this interaction.
| Residue Position | Amino Acid | Role in Receptor Interaction |
| 1-3 | Ser-Val-Ser | Essential for signal transduction and receptor activation. |
| 5 | Ile | Contributes to the stabilization of the active receptor conformation and prolonged signaling. |
| 8 | Met | Highly sensitive to modification (e.g., oxidation), which abrogates biological activity, indicating its critical role in maintaining the structure of the activation domain. mdpi.comimd-berlin.deresearchgate.net |
| 18 | Met | Less sensitive to oxidation than Met8, suggesting a less critical role in maintaining the active conformation. mdpi.comimd-berlin.deresearchgate.net |
| 25-27 | Arg-Lys-Lys | Part of the C-terminal binding domain that interacts with the receptor's ECD. |
| 23 | Trp | A key hydrophobic residue that anchors the binding domain into the ECD of the PTH1R. |
The structural integrity of these domains and the precise positioning of these key residues are paramount for the proper binding and subsequent activation of the Parathyroid Hormone 1 Receptor, leading to the cascade of physiological effects associated with PTH signaling.
Cellular and Subcellular Research on Formyl Methionyl Hpth 1 84
Effects on Specific Cell Lines and Primary Cell Cultures
Studies in Osteoblast-like Cells (e.g., UMR 106 osteosarcoma cells)
Research utilizing the rat osteosarcoma cell line UMR 106, which exhibits an osteoblast-like phenotype, has been instrumental in characterizing the biological activity of various PTH analogs. These cells are highly responsive to PTH and are a valuable model for studying PTH signaling pathways. cytion.com
Studies comparing the bioactivity of recombinant hPTH (1-84) and its formyl-methionyl variant have demonstrated that the N-terminal modification significantly impacts its potency. In a skeletal bioassay using UMR 108 osteosarcoma cells, a cell line related to UMR 106, formyl-methionyl-hPTH (1-84) exhibited only 10% of the activity of the unmodified hPTH (1-84). researchgate.net This suggests that the formyl-methionyl group at the N-terminus hinders the interaction of the peptide with the PTH receptor or its subsequent signaling cascade in these bone-derived cells.
Unmodified hPTH (1-84) has been shown to exert several effects on UMR 106 cells. It can induce the association of the PTH1 receptor (PTH1R) with the low-density lipoprotein receptor-related protein 6 (LRP6), a coreceptor in the Wnt signaling pathway. nih.govdeu.edu.tr This interaction leads to the phosphorylation of LRP6 and the stabilization of β-catenin, a key event in the canonical Wnt pathway. nih.govdeu.edu.tr Furthermore, PTH (1-84) treatment can stimulate the transcription of downstream target genes, such as osteocalcin (B1147995) and RANKL, in these cells. deu.edu.tr UMR 106 cells also possess the enzymatic machinery to degrade hPTH (1-84) into smaller fragments in a time-dependent manner. nih.gov
Comparative Bioactivity of hPTH Analogs in Osteosarcoma Cells
| Compound | Cell Line | Relative Bioactivity (%) | Reference |
|---|---|---|---|
| hPTH (1-84) | UMR 108 | 100 | researchgate.net |
| formyl-methionyl-hPTH (1-84) | UMR 108 | 10 | researchgate.net |
| hPTH (8-84) | UMR 108 | Inactive | researchgate.net |
Investigations in Renal Cells (e.g., LLC-PK1 cells)
The porcine renal epithelial cell line, LLC-PK1, is another important model system for studying the effects of PTH and its analogs, as the kidney is a primary target organ for PTH action. cytion.com These cells express the PTH1R and have been used to investigate the signaling and trafficking of the receptor.
While direct studies on the effects of formyl-methionyl-hPTH (1-84) on LLC-PK1 cells are limited, research has indicated that this analog is bioactive in renal adenylate cyclase assays. researchgate.net The N-terminal region of PTH is crucial for receptor activation and subsequent stimulation of adenylyl cyclase to produce cyclic AMP (cAMP). The fact that formyl-methionyl-hPTH (1-84) retains some activity in these assays suggests that, despite the N-terminal modification, it can still bind to the PTH1R and elicit a response, albeit potentially with reduced potency compared to the unmodified hormone.
Studies with unmodified PTH (1-84) and its fragments in LLC-PK1 cells have shown that ligand binding to the PTH1R induces receptor internalization. nih.gov This process is a key mechanism for signal desensitization and modulation of downstream signaling pathways.
Effects on Chemotactic Responses in Phagocytic Cells (e.g., HL-60 cells)
The human promyelocytic leukemia cell line, HL-60, can be differentiated into neutrophil-like cells and is a widely used model to study chemotaxis, the directed movement of cells in response to a chemical gradient. While there is a substantial body of research on the chemotactic responses of HL-60 cells to N-formylated peptides, it is important to distinguish between formyl-methionyl-hPTH (1-84) and the well-characterized chemoattractant N-formyl-methionyl-leucyl-phenylalanine (fMLP).
fMLP is a potent chemoattractant for neutrophils and differentiated HL-60 cells. amazonaws.combiorxiv.org Upon binding to its specific G protein-coupled receptors on the cell surface, fMLP induces a cascade of intracellular events, including a rapid increase in intracellular calcium concentration, leading to cell polarization and migration. amazonaws.comnih.gov However, despite expressing fMLP receptors, differentiated HL-60 cells have shown a failure to exhibit directed migration towards this chemotactic peptide in some studies, suggesting an incomplete differentiation state. nih.gov
Currently, there is a lack of direct evidence in the scientific literature to suggest that formyl-methionyl-hPTH (1-84) acts as a chemoattractant for HL-60 cells or other phagocytic cells. The chemotactic properties of N-formylated peptides are highly specific to their amino acid sequence and receptor interactions, and it cannot be assumed that formyl-methionyl-hPTH (1-84) would engage the same signaling pathways as fMLP.
Ligand-Induced Changes in Cellular Processes (e.g., gene expression, protein phosphorylation)
Binding of PTH analogs to the PTH1R initiates a cascade of intracellular signaling events that ultimately lead to changes in gene expression and protein phosphorylation, thereby altering cellular function.
In osteoblast-like cells, unmodified PTH (1-84) has been shown to regulate the expression of several genes involved in bone remodeling. For instance, it can stimulate the expression of Butyrate response factor-1 (BRF1) mRNA in a dose- and time-dependent manner through the protein kinase A (PKA) signaling pathway. nih.gov PTH (1-84) has also been shown to increase the expression of genes such as MYOD1, MYOGENIN, and MYH2 in human skeletal muscle-derived satellite cells. unibo.it
Furthermore, PTH (1-84) can induce the phosphorylation of key signaling proteins. In UMR 106 cells, PTH (1-84) treatment leads to the phosphorylation of LRP6, which is essential for the activation of the Wnt/β-catenin signaling pathway. nih.gov This hormone also activates both the PKA and protein kinase C (PKC) pathways, leading to the phosphorylation of downstream targets. nih.gov
While direct evidence for gene expression and protein phosphorylation changes induced specifically by formyl-methionyl-hPTH (1-84) is scarce, its demonstrated bioactivity in osteoblast-like and renal cells, albeit reduced, suggests that it likely activates the same signaling pathways as unmodified PTH (1-84), but with lower efficacy. researchgate.net The reduced potency of the formyl-methionyl variant would be expected to result in a quantitatively diminished effect on downstream gene expression and protein phosphorylation.
Ligand-Induced Gene Expression Changes by hPTH (1-84)
| Gene | Cell Type | Effect | Signaling Pathway | Reference |
|---|---|---|---|---|
| BRF1 | Human osteoblast-like OHS cells | Upregulation | PKA | nih.gov |
| MYOD1 | Human skeletal muscle satellite cells | Upregulation | Not specified | unibo.it |
| MYOGENIN | Human skeletal muscle satellite cells | Upregulation | Not specified | unibo.it |
| MYH2 | Human skeletal muscle satellite cells | Upregulation | Not specified | unibo.it |
| Osteocalcin | UMR 106 cells | Upregulation | Wnt/β-catenin | deu.edu.tr |
| RANKL | UMR 106 cells | Upregulation | Wnt/β-catenin | deu.edu.tr |
Enzymatic Processing and Degradation of Formyl Methionyl Hpth 1 84 in Research Models
Identification of Proteases and Enzymes Involved in Degradation
The degradation of parathyroid hormone (PTH) in blood and tissues is a multifaceted process involving various proteases. While specific studies focusing exclusively on the enzymatic degradation of the N-formylated version, fMet-hPTH (1-84), are limited, inferences can be drawn from research on the degradation of the mature hPTH (1-84) molecule. The degradation process is not random; rather, it involves specific enzymatic cleavages.
In blood samples, the degradation of PTH is believed to be mediated by a combination of proteases, including serine and cysteine proteases. annlabmed.org Studies have demonstrated that the stability of PTH in blood specimens can be significantly increased by the addition of a cocktail of protease inhibitors, highlighting the role of these enzymes in its breakdown. annlabmed.org Specifically, inhibitors targeting serine proteases, such as aprotinin, and those targeting both serine and cysteine proteases, like leupeptin, have been shown to reduce PTH degradation. annlabmed.org This suggests that enzymes with these activities are involved in the cleavage of the hormone in circulation.
Within specific tissues, such as bone, the enzymatic landscape is also crucial for PTH metabolism. Osteoblast-like cells have been shown to possess PTH-degrading activity. nih.gov This activity is time-dependent and results in the generation of PTH fragments, indicating the presence of cell-surface or secreted proteases capable of cleaving the intact hormone. nih.gov
While the initial processing of the recombinant fMet-hPTH (1-84) in E. coli involves the removal of the N-formyl-methionine residue by enzymes like methionine aminopeptidase (B13392206), the subsequent degradation in mammalian systems would likely involve the same proteases that act on the mature hPTH (1-84).
Table 1: Potential Proteases in the Degradation of PTH
| Protease Class | Example Inhibitor | Implication in PTH Degradation |
|---|---|---|
| Serine Proteases | Aprotinin | Inhibition reduces PTH degradation in blood samples. annlabmed.org |
| Cysteine Proteases | E-64 | Inhibition shows some effect on reducing PTH degradation. annlabmed.org |
| Serine and Cysteine Proteases | Leupeptin | Effective in stabilizing PTH levels in blood for extended periods. annlabmed.org |
Analysis of Degradation Products and Their Bioactivity
The enzymatic cleavage of hPTH (1-84) results in the generation of various peptide fragments, with the most well-characterized being large C-terminal fragments. nih.govnih.gov A significant portion of circulating immunoreactive PTH consists of these fragments, which lack the N-terminal sequence required for classical PTH receptor activation and subsequent biological effects like stimulating bone formation. scirp.orgd-nb.info
Research has identified a major cleavage site between amino acids 34 and 39, leading to the formation of large C-terminal fragments. The presence of these fragments complicates the accurate measurement of biologically active, full-length PTH.
Interestingly, some PTH fragments, particularly those truncated at the N-terminus like PTH (7-84), are not merely inactive byproducts. scirp.org Evidence suggests that these fragments can possess biological activities of their own, sometimes opposing the actions of the full-length hormone. nih.govscirp.org For instance, PTH (7-84) has been shown to have effects that are antagonistic to those of PTH (1-84). scirp.org
The bioactivity of degradation products is a critical consideration. While the primary biological activity of PTH, such as stimulating calcium reabsorption and bone turnover, resides in the N-terminal region, the C-terminal fragments may have distinct physiological roles. The generation of these fragments is a key step in the metabolic clearance of the hormone.
Table 2: Characterized Degradation Products of hPTH (1-84) and Their Potential Bioactivity
| Fragment | Description | Potential Bioactivity |
|---|---|---|
| Large C-terminal fragments | Fragments lacking the initial N-terminal amino acids. | Generally considered inactive in classical PTH receptor signaling; may have other biological roles. scirp.orgd-nb.info |
| PTH (7-84) | A prominent N-terminally truncated fragment. | Can act as an antagonist to PTH (1-84). scirp.org |
Influence of N-Formylation on Proteolytic Stability
The presence of an N-formyl-methionine group at the N-terminus of a protein can influence its susceptibility to proteolytic degradation. In prokaryotic systems, the N-formyl group is a signal for specific processing enzymes. In mammalian systems, the N-formyl group can potentially alter the interaction of the peptide with proteases.
While direct comparative studies on the proteolytic stability of fMet-hPTH (1-84) versus mature hPTH (1-84) are not extensively detailed in the available literature, some general principles can be considered. The N-terminal region of PTH is crucial for its biological activity and is also a target for proteolytic cleavage. The formylation of the N-terminal methionine could potentially shield this region from certain aminopeptidases that might otherwise cleave the unmodified N-terminus.
It is also important to note that the N-formyl-methionine is typically removed in vivo by cellular enzymes, converting the recombinant protein to its mature form. The efficiency and rate of this de-formylation process would, therefore, be a key determinant of the circulating form of the molecule and its subsequent degradation profile.
Methodologies for Studying Peptide Degradation in In Vitro Systems
A variety of in vitro methodologies are employed to study the degradation of peptides like fMet-hPTH (1-84). These techniques are essential for identifying cleavage sites, characterizing degradation products, and understanding the kinetics of the degradation process.
Incubation with Biological Fluids or Cell Cultures: A common approach involves incubating the peptide with biological fluids such as serum or plasma, or with specific cell types like osteoblasts. annlabmed.orgnih.gov At various time points, samples are collected, and the remaining intact peptide and generated fragments are analyzed.
High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for separating the intact peptide from its degradation products. nih.govscispace.com By using reverse-phase HPLC, researchers can resolve peptides based on their hydrophobicity, allowing for the quantification of the parent molecule and the identification of new peaks corresponding to fragments.
Mass Spectrometry (MS): When coupled with HPLC (LC-MS), mass spectrometry provides detailed structural information about the degradation products. d-nb.info By measuring the mass-to-charge ratio of the fragments, it is possible to determine their exact molecular weight and, in many cases, their amino acid sequence, thereby pinpointing the enzymatic cleavage sites.
Immunoassays: Specific immunoassays can be used to detect and quantify the intact peptide and its fragments. nih.gov For instance, "sandwich" immunoassays that utilize two different antibodies targeting distinct regions of the PTH molecule (e.g., N-terminal and C-terminal) can specifically measure the full-length hormone. d-nb.info Comparing the results from different immunoassays with varying specificities can provide insights into the types of fragments being generated.
Enzyme Inhibition Studies: The use of specific protease inhibitors in in vitro degradation assays helps to identify the classes of enzymes responsible for the peptide's breakdown. annlabmed.orgnih.gov By observing which inhibitors prevent degradation, researchers can deduce the involvement of specific proteases like serine proteases, cysteine proteases, or metalloproteases.
Table 3: Methodologies for Studying Peptide Degradation
| Methodology | Principle | Application in fMet-hPTH (1-84) Research |
|---|---|---|
| Incubation Assays | Exposure of the peptide to a biological matrix (e.g., serum, cell culture) over time. | To mimic physiological degradation and identify active proteases in different environments. annlabmed.orgnih.gov |
| HPLC | Separation of molecules based on their physicochemical properties. | To separate and quantify intact fMet-hPTH (1-84) and its degradation fragments. nih.govscispace.com |
| Mass Spectrometry | Determination of the mass-to-charge ratio of molecules. | To identify the precise molecular weight and sequence of degradation products, revealing cleavage sites. d-nb.info |
| Immunoassays | Use of antibodies to detect specific peptide epitopes. | To quantify the concentration of intact hormone and various fragments in a sample. d-nb.infonih.gov |
Advanced Research Techniques and Methodological Innovations for Formyl Methionyl Hpth 1 84
Biosensor-Based Assays for Real-Time Receptor Activation
While specific biosensor-based assays designed exclusively for formyl-methionyl-hPTH (1-84) are not extensively documented, the technology used to monitor the activation of its target receptor, the parathyroid hormone 1 receptor (PTH1R), provides a framework for its potential analysis. Optical biosensors, including those based on single fluorophores like circularly permuted green fluorescent protein (cpGFP), are utilized to observe the conformational changes in PTH1R upon ligand binding in real-time. These sensors can detect receptor activation with sub-second time courses.
The N-terminal region of PTH is critical for receptor binding and activation. The presence of a formyl-methionyl group at the N-terminus of hPTH (1-84) is known to significantly reduce its biological activity. Biosensor assays that measure downstream signaling events, such as cyclic AMP (cAMP) production, can quantify this reduction in potency. For instance, adenylate cyclase assays in rat osteosarcoma cells (UMR 108) have been used to compare the bioactivity of different recombinant PTH forms. nih.govresearchgate.net Such functional assays serve as an indirect real-time measure of receptor activation by fMet-hPTH (1-84), demonstrating its lower efficacy compared to the non-formylated hormone.
Fluorescence Resonance Energy Transfer (FRET) Studies of Receptor Conformational Changes
Fluorescence Resonance Energy Transfer (FRET) is a powerful technique to study the conformational dynamics of receptors like the PTH1R upon agonist binding. Genetically engineered PTH1R sensors incorporating an intramolecular FRET pair can detect conformational changes in real-time within single cells. nih.gov These studies have revealed that different ligands, such as the agonist PTH(1-34) and the antagonist PTH(3-34), induce distinct conformational shifts in the receptor, characterized by changes in FRET efficiency. nih.gov
Although FRET studies specifically investigating the interaction of formyl-methionyl-hPTH (1-84) with PTH1R are not prominent in the literature, this methodology is well-suited to probe the structural consequences of N-terminal formylation. By comparing the FRET signal changes induced by hPTH (1-84) versus fMet-hPTH (1-84), researchers could delineate the precise alterations in receptor conformation that lead to the observed decrease in biological activity. Such studies would provide valuable insights into the initial steps of receptor activation and how they are impaired by the formyl group.
Immunoassays and Chromatographic Methods for Research Detection
Immunoassays and chromatographic techniques are fundamental for the detection, purification, and characterization of formyl-methionyl-hPTH (1-84), particularly in distinguishing it from native hPTH (1-84) and other fragments.
Immunoassays: Immunometric assays, often referred to as "sandwich" assays, are widely used for PTH detection. nih.govnih.gov These assays typically use two antibodies that recognize different epitopes on the PTH molecule, for example, one targeting the C-terminal region and another targeting the N-terminal region. nih.gov The specificity of the N-terminal antibody is critical. "Third-generation" assays use antibodies that recognize the very tip of the N-terminus (e.g., amino acids 1-4), making them specific for the full-length, biologically active PTH (1-84). scispace.com Conversely, "second-generation" assays often use antibodies that bind to a region slightly downstream (e.g., amino acids 15-20), which may also detect some N-terminally truncated fragments. scispace.com The immunoreactivity of fMet-hPTH (1-84) in these assays would depend on whether the formyl-methionyl group sterically hinders the binding of the N-terminal antibody. While recombinant hPTH-(1-84) has been shown to be immunologically indistinguishable from native standards, the formylated version's cross-reactivity needs careful evaluation in each specific assay. nih.gov
Chromatographic Methods: High-performance liquid chromatography (HPLC) is a cornerstone technique for the purification and analysis of recombinant PTH preparations. nih.govnih.gov Reversed-phase HPLC (RP-HPLC) has been successfully used to separate three major forms of the hormone expressed in E. coli: hPTH-(1-84), formyl-methionyl-hPTH-(1-84), and hPTH-(8-84). nih.gov The identity of the purified fMet-hPTH (1-84) is then confirmed by methods such as NH2-terminal sequencing and amino acid analysis. nih.govnih.gov The ability of HPLC to resolve these different forms is crucial, as it allows for the isolation of pure compounds for subsequent bioactivity and structural studies. nih.gov
| PTH Variant | Separation Method | Identification Method | Reference |
| formyl-methionyl-hPTH-(1-84) | High-Performance Liquid Chromatography (HPLC) | Amino acid analysis, NH2-terminal sequencing | nih.gov |
| hPTH-(1-84) | High-Performance Liquid Chromatography (HPLC) | Amino acid analysis, NH2-terminal sequencing | nih.gov |
| hPTH-(8-84) | High-Performance Liquid Chromatography (HPLC) | Amino acid analysis, NH2-terminal sequencing | nih.gov |
Genetic Engineering and Site-Directed Mutagenesis for Structure-Function Analysis
Genetic engineering techniques are pivotal for the production of recombinant hPTH (1-84) and for studying its structure-function relationships. The expression of synthetic human PTH genes in E. coli, often under the control of promoters like the lac promoter, is a common production method. nih.govnih.gov However, this expression system frequently yields hPTH with an N-terminal formyl-methionine residue, a remnant of the bacterial protein synthesis initiation process. nih.gov This has led to the development of strategies to produce authentic hPTH (1-84), such as expressing it as a cleavable fusion protein. nih.govresearchgate.net In these systems, the hPTH (1-84) sequence is fused to a partner protein (e.g., thioredoxin or human growth hormone) via a linker containing a specific protease cleavage site (e.g., for factor Xa or enterokinase). nih.govnih.gov After purification of the fusion protein, the partner is cleaved off, releasing hPTH (1-84) with its native N-terminus.
Site-directed mutagenesis is a powerful tool to investigate the role of specific amino acids in the function of PTH. By creating specific mutations in the PTH gene, researchers can express modified PTH proteins and assess the impact on bioactivity. nih.govnih.gov For instance, studies have focused on the methionine residues at positions 8 and 18, which are susceptible to oxidation that reduces biological activity. nih.gov While these studies may not directly involve the formyl-methionyl group, the methodologies for gene cloning, mutagenesis, and expression in vectors like pET32(a+) in E. coli are directly applicable to creating and studying variants of formyl-methionyl-hPTH (1-84) to further dissect the impact of the N-terminal modification. nih.gov
Computational Tools for Data Analysis and Prediction in Peptide Research
Computational tools play an increasingly important role in peptide research, from data analysis to predictive modeling. While specific computational studies focusing exclusively on formyl-methionyl-hPTH (1-84) are not widely reported, existing tools can be readily applied to understand the structural and functional implications of N-terminal formylation.
Molecular modeling software can be used to generate three-dimensional structures of fMet-hPTH (1-84) and its complex with the PTH1R. nih.gov By comparing these models to those of the native hormone-receptor complex, researchers can predict how the formyl group might alter key interactions, such as hydrogen bonding or hydrophobic contacts, within the binding pocket. Molecular dynamics simulations can further explore the conformational flexibility of the peptide and the receptor, revealing how the N-terminal modification might affect the stability of the bound state and the allosteric changes required for receptor activation. nih.gov
Furthermore, computational tools are essential for analyzing data from high-throughput techniques. For instance, software is used to process and analyze the complex datasets generated by mass spectrometry, which can be used to characterize post-translational modifications, including formylation. In proteomics, network visualization tools can help map the interactions of PTH with other proteins and signaling pathways, providing a broader context for the functional consequences of reduced bioactivity in the formylated analogue. thermofisher.com
Future Directions and Emerging Research Avenues for Formyl Methionyl Hpth 1 84
Exploration of Novel Binding Partners beyond Canonical PTH Receptors
The primary actions of hPTH (1-84) are mediated through the parathyroid hormone 1 receptor (PTH1R), a class B G protein-coupled receptor (GPCR). biorxiv.orgnih.govrevistanefrologia.comnih.gov However, the existence of various circulating PTH fragments, some with biological activities distinct from the full-length hormone, suggests the possibility of other binding partners. revistanefrologia.com One area of future research for formyl-methionyl-hPTH (1-84) is the exploration of its potential to interact with receptors other than the well-characterized PTH1R and PTH2R.
The concept of a putative C-PTH receptor, which is thought to bind C-terminal fragments of PTH and may mediate actions opposed to those of PTH1R, has been a subject of investigation. revistanefrologia.com Given that formyl-methionyl-hPTH (1-84) possesses the complete C-terminal domain, its interaction with such a receptor warrants investigation. It is conceivable that the N-terminal formylation could modulate the affinity and selectivity of the entire molecule for this or other yet-to-be-identified binding sites.
Furthermore, the phenomenon of "non-canonical" signaling of the PTH receptor, where the receptor can engage in prolonged signaling from endosomes, adds another layer of complexity. nih.gov Future studies should explore whether the N-terminal formylation of hPTH (1-84) influences the propensity for endosomal signaling or alters the repertoire of interacting proteins (interactome) at the cell surface and within intracellular compartments. This could lead to the identification of novel binding partners that contribute to a unique signaling profile for the formylated hormone.
Detailed Investigation into the Biological Implications of N-Terminal Formylation in hPTH (1-84)
The N-terminus of PTH is critical for receptor activation. nih.govnih.govnih.gov Modifications in this region can significantly alter the biological activity of the peptide. nih.govscholaris.ca The introduction of a formyl group to the N-terminal methionine of hPTH (1-84) is a specific modification that could have profound biological consequences.
N-formylmethionine is a key feature of bacterial proteins and is recognized by the innate immune system. While the formylation of hPTH (1-84) is a synthetic modification, it is crucial to investigate whether it imparts any novel biological activities. For instance, does it alter the peptide's stability, receptor binding kinetics, or the downstream signaling pathways it activates?
Studies on oxidized PTH, where methionine residues at positions 8 and 18 are modified, have shown a significant loss of biological function, particularly when methionine-8 is oxidized. nih.govmdpi.comnih.govplos.org This is attributed to a change in the three-dimensional structure of the hormone, which hinders its interaction with the PTH receptor. plos.org The formyl group at the N-terminal methionine could similarly induce conformational changes that affect receptor engagement and subsequent signaling. It is plausible that this modification could lead to biased agonism, where the peptide preferentially activates certain signaling pathways (e.g., Gs/cAMP versus β-arrestin pathways) over others. nih.gov A detailed investigation into how N-terminal formylation impacts the structural dynamics of hPTH (1-84) and its interaction with PTH1R is a critical area for future research.
Development of Advanced In Vitro Systems for Studying Receptor Interactions and Cellular Responses
To dissect the subtle differences in receptor binding and cellular signaling that may be induced by N-terminal formylation, the development and application of advanced in vitro systems are paramount. These systems offer controlled environments to quantify molecular interactions and cellular responses with high precision.
Engineered Cell Lines and Reporter Assays: The use of cell lines such as HEK293 that are engineered to stably express the PTH1R provides a robust platform for studying receptor binding and activation. nih.gov These can be coupled with sensitive reporter gene assays, such as those measuring cyclic AMP (cAMP) production, to quantify the potency and efficacy of formyl-methionyl-hPTH (1-84). nih.gov Further sophistication can be achieved by developing cell lines that express different PTH receptor subtypes or mutated receptors to probe specific ligand-receptor interactions.
Real-Time Kinetic Analysis: Techniques like Bioluminescence Resonance Energy Transfer (BRET) are emerging as powerful tools for studying the real-time kinetics of ligand-receptor binding in living cells. biorxiv.org A BRET-based assay could be developed where the PTH1R is fused to a nanoluciferase and formyl-methionyl-hPTH (1-84) is labeled with a fluorescent acceptor. This would allow for the direct measurement of binding affinity and the kinetics of association and dissociation, providing deeper insights into how formylation affects the binding process. biorxiv.org
Single-Molecule Imaging: To visualize the interaction of individual formyl-methionyl-hPTH (1-84) molecules with their receptors on the cell surface, single-molecule imaging techniques can be employed. nih.gov This approach can reveal details about receptor dimerization, clustering, and diffusion dynamics upon ligand binding, which are often obscured in ensemble measurements.
The table below summarizes some of the advanced in vitro systems that can be applied to the study of formyl-methionyl-hPTH (1-84).
| In Vitro System | Application | Potential Insights |
| Engineered Cell Lines (e.g., HEK293-PTH1R) | Quantify receptor binding and signaling. | Determine the potency and efficacy of the formylated peptide in activating downstream pathways like cAMP production. |
| Bioluminescence Resonance Energy Transfer (BRET) | Real-time analysis of ligand-receptor binding kinetics. | Elucidate the association and dissociation rates of formyl-methionyl-hPTH (1-84) from its receptor. |
| Single-Molecule Fluorescence Imaging | Visualize individual ligand-receptor interactions. | Understand how formylation affects receptor dynamics, such as dimerization and clustering on the cell surface. |
| Cell-Free Membrane Preparations | Isolate receptor-ligand interactions from cellular context. | Characterize the direct binding affinity of the formylated peptide to the receptor without the influence of intracellular signaling components. |
Integration of Multi-Omics Approaches in Formyl-Methionyl-hPTH (1-84) Research
To gain a comprehensive understanding of the cellular and physiological effects of formyl-methionyl-hPTH (1-84), an integrative multi-omics approach is essential. This involves the systematic analysis of different layers of biological information, from the genome to the metabolome, to construct a holistic picture of the peptide's impact.
Proteomics: Proteomic analysis can be used to identify proteins that are differentially expressed or post-translationally modified in response to treatment with formyl-methionyl-hPTH (1-84). nih.gov For instance, a proteomic study of bone marrow cells treated with PTH (1-84) identified several regulated proteins, providing insights into the hormone's anabolic effects. nih.gov A similar approach with the formylated analog could reveal a unique protein signature, potentially highlighting novel biological pathways affected by this modification. Techniques such as mass spectrometry-based proteomics can be applied to cell lysates or even single cells to achieve high-resolution protein profiling. ed.ac.ukd-nb.infofrontiersin.org
Transcriptomics: Analyzing the transcriptome (the complete set of RNA transcripts) can reveal changes in gene expression induced by formyl-methionyl-hPTH (1-84). This can help to identify the signaling pathways that are activated or repressed by the modified peptide and provide a mechanistic basis for its observed biological effects.
Metabolomics: Metabolomic profiling can uncover alterations in the cellular metabolic state following treatment with formyl-methionyl-hPTH (1-84). This can provide a functional readout of the cellular response and may identify novel metabolic pathways that are modulated by the formylated hormone.
By integrating data from these different "omics" platforms, researchers can build comprehensive network models of the cellular response to formyl-methionyl-hPTH (1-84). This approach has the potential to uncover novel mechanisms of action, identify new biomarkers of response, and provide a more complete understanding of the biological implications of N-terminal formylation.
Theoretical Frameworks for Predicting Peptide Activity Based on N-Terminal Modifications
The development of theoretical and computational frameworks to predict the biological activity of peptides based on their structure is a rapidly advancing field. These in silico approaches can accelerate the design and optimization of novel peptide therapeutics by reducing the need for extensive experimental screening.
Molecular Modeling and Docking: Molecular dynamics (MD) simulations and molecular docking studies can provide valuable insights into the interaction between formyl-methionyl-hPTH (1-84) and its receptor. doi.org These methods can be used to predict the binding mode of the formylated peptide to the PTH1R and to identify key amino acid residues involved in the interaction. By comparing the simulated interactions of formylated and non-formylated hPTH (1-84), researchers can gain a better understanding of how the N-terminal modification influences receptor binding and activation.
Quantitative Structure-Activity Relationship (QSAR) Models: QSAR modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a compound and its biological activity. For peptides, QSAR models can be developed based on various descriptors, including amino acid composition, sequence, and physicochemical properties. The development of QSAR models that specifically account for the effects of N-terminal modifications like formylation would be a valuable tool for predicting the activity of other modified PTH analogs.
Deep Learning and Artificial Intelligence: More recently, deep learning and artificial intelligence (AI) approaches are being applied to predict peptide-protein interactions with increasing accuracy. oup.comoup.comnih.gov These models can learn complex patterns from large datasets of known interactions and can be used to predict the binding of novel peptides to their targets. Training these models on datasets that include N-terminally modified peptides, such as formyl-methionyl-hPTH (1-84), will be crucial for improving their predictive power for this class of molecules.
The table below outlines some of the theoretical frameworks that can be applied to predict the activity of formyl-methionyl-hPTH (1-84).
| Theoretical Framework | Application | Potential Outcomes |
| Molecular Dynamics (MD) Simulations | Simulate the dynamic behavior of the peptide-receptor complex. | Provide insights into the conformational changes induced by N-terminal formylation and their impact on receptor activation. |
| Molecular Docking | Predict the binding pose of the formylated peptide in the receptor's binding pocket. | Identify key interactions and estimate the binding affinity of formyl-methionyl-hPTH (1-84). |
| Quantitative Structure-Activity Relationship (QSAR) | Develop mathematical models to correlate peptide structure with biological activity. | Enable the prediction of the activity of other N-terminally modified PTH analogs. |
| Deep Learning Models | Predict peptide-GPCR interactions based on sequence and structural information. | Facilitate the high-throughput screening of virtual libraries of modified peptides for desired biological activities. oup.comoup.comnih.gov |
By leveraging these advanced computational approaches, researchers can gain a deeper understanding of the structure-activity relationships of N-terminally modified peptides and accelerate the discovery of new and improved therapeutic agents.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
